2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
Description
Historical Development of Sulfonylpyridine Derivatives
Sulfonylpyridine derivatives emerged as a chemically versatile class of compounds following the discovery of sulfonamide antibiotics in the 1930s. Early work focused on sulfapyridine, a sulfonamide–pyridine hybrid used as an antibacterial agent. Over time, structural diversification revealed that sulfonylpyridines exhibit unique electronic and steric properties due to the electron-withdrawing sulfonyl group adjacent to the pyridine nitrogen. This configuration enhances electrophilicity at specific positions, enabling covalent interactions with biological nucleophiles such as cysteine thiols.
The 21st century saw accelerated innovation in sulfonylpyridine chemistry, driven by demands for targeted covalent inhibitors in drug discovery. For example, 2-sulfonylpyrimidines were identified as tunable warheads for cysteine S-arylation, with reactivity modulable over nine orders of magnitude through strategic substitutions. Parallel developments in heterocyclic sulfones, such as 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine, demonstrated the role of auxiliary rings (e.g., azetidine) in fine-tuning solubility and target engagement. These advances laid the groundwork for complex derivatives like 2-(2-ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine , which integrates multiple functional groups to balance reactivity and stability.
Classification and Structural Characteristics
This compound belongs to the 3-sulfonylpyridine subclass, characterized by a sulfonyl group (-SO~2~-) at the pyridine C3 position. Its structure features three critical regions (Table 1):
The 2-methylphenyl sulfone at C3 creates a planar, electron-deficient aromatic system, priming the adjacent C2 and C4 positions for nucleophilic attack. Meanwhile, the 4,6-dimethyl groups sterically shield the pyridine ring, reducing off-target reactivity. The 2-ethoxyethoxy side chain introduces hydrophilicity, addressing a common limitation of sulfonylpyridines, which often require organic co-solvents for dissolution.
Significance in Medicinal Chemistry Research
Sulfonylpyridines have garnered attention for their dual roles as covalent inhibitors and proteolysis-targeting chimeras (PROTACs) . The title compound’s design leverages several pharmacophoric principles:
- Cysteine Targeting : The C3 sulfonyl group reacts selectively with cysteine thiols, forming stable S-arylated adducts at physiological pH. This mirrors the mechanism of 2-sulfonylpyrimidines, which achieve >90% protein modification within minutes.
- Tunable Reactivity : Substituents on the pyridine ring (e.g., methyl groups) and sulfonyl aryl group (e.g., 2-methylphenyl) allow precise control over electrophilicity. For instance, electron-withdrawing groups on the sulfonyl aryl moiety accelerate reaction kinetics, as demonstrated in 2-pyridyl tribromomethyl sulfone.
- Bacterial Selectivity : Analogous compounds, such as anti-chlamydial sulfonylpyridines, show minimal cytotoxicity toward mammalian cells while potently inhibiting bacterial growth. This selectivity arises from differences in target protease structures between pathogens and hosts.
Current Research Landscape of Cysteine-Reactive Electrophiles
Cysteine-reactive electrophiles are pivotal in covalent drug discovery, with acrylamides and α,β-unsaturated carbonyls dominating clinical candidates. However, sulfonylpyridines offer distinct advantages (Table 2):
Recent studies highlight 3-[(2-methylphenyl)sulfonyl]pyridine derivatives as promising alternatives to classical warheads. For example, 2-sulfonylpyrimidines achieve covalent modification with rate constants (k) exceeding 10 M^–1^ s^–1^, surpassing many acrylamides. The title compound’s 4,6-dimethylpyridine core further minimizes off-target reactions by sterically blocking non-specific nucleophilic attack, a strategy validated in p53 protein arylation experiments.
Future directions include leveraging sulfonylpyridines in antibody–drug conjugates (ADCs) and ^18^F-labeled PET tracers , capitalizing on their synthetic versatility and compatibility with aqueous buffers. Innovations in radiolabeling, such as ^18^F-trifluoromethylation, could enable real-time tracking of target engagement for compounds like This compound .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-22-10-11-23-18-17(14(3)12-15(4)19-18)24(20,21)16-9-7-6-8-13(16)2/h6-9,12H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSTUKYNKLKVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as acetaldehyde and ammonia.
Introduction of Ethoxyethoxy Groups: The ethoxyethoxy groups are introduced via an etherification reaction, where ethylene glycol is reacted with ethyl iodide in the presence of a base like potassium carbonate.
Dimethyl Substitution: The dimethyl groups are added through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Sulfonylation: The final step involves the sulfonylation of the pyridine ring with 2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce thiols. Substitution reactions can introduce nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Substituent Effects
Sulfonyl Group Position
- Ortho vs. This ortho substitution may influence binding specificity in enzyme-active sites.
Biological Activity
The compound 2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies pertaining to this compound, drawing from a diverse range of sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the ethoxyethoxy group and the sulfonyl moiety. While specific synthetic pathways for this compound are not widely documented, similar compounds have been synthesized using methods such as nucleophilic substitution and coupling reactions.
Antitumor Activity
Pyridine derivatives are often explored for their antitumor properties. A study focused on similar compounds found that certain modifications led to enhanced cytotoxicity against cancer cell lines. These findings suggest that this compound may also possess antitumor activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
The biological mechanisms through which these compounds exert their effects often involve interaction with specific cellular pathways. For example, some pyridine derivatives have been shown to inhibit key enzymes or receptors involved in cell proliferation and survival. Understanding the precise mechanism of action for this compound would require further investigation into its pharmacodynamics.
Case Studies
While specific case studies on this compound are sparse, analogous compounds have been evaluated in clinical settings:
- Antimicrobial Efficacy : A series of studies demonstrated that structurally similar pyridine compounds exhibited significant antibacterial effects in vitro. The results indicated a dose-dependent response against both Gram-positive and Gram-negative bacteria .
- Anticancer Trials : Clinical trials involving related pyridine derivatives have shown promising results in reducing tumor size in preclinical models. These studies highlight the need for further exploration of this compound in oncology .
Data Summary
| Property | Observation |
|---|---|
| Antibacterial Activity | Effective against E. coli, S. aureus |
| Antifungal Activity | Active against Candida albicans, Aspergillus spp. |
| Antitumor Potential | Cytotoxic effects noted in similar compounds |
| Mechanism | Potential enzyme inhibition; apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
